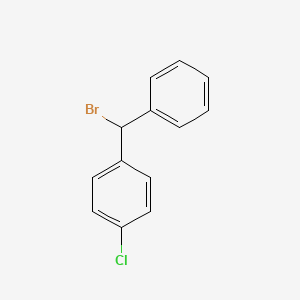

1-(Bromophenylmethyl)-4-chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 1-(Bromophenylmethyl)-4-chlorobenzene would consist of a benzene ring with a bromophenylmethyl group and a chloro group attached to different carbon atoms. The exact structure could be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Bromophenylmethyl)-4-chlorobenzene are not available, alkyl halides like this compound can undergo various types of reactions, including nucleophilic substitution .Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant due to their presence in natural products and pharmaceuticals. “1-(Bromophenylmethyl)-4-chlorobenzene” can be utilized in the synthesis of these compounds, which are crucial in cell biology and have shown potential in treating cancer cells, microbes, and various disorders .

Development of Alkaloid Compounds

Alkaloids contain indole as a prevalent moiety, and “1-(Bromophenylmethyl)-4-chlorobenzene” can play a role in constructing these complex structures. Alkaloids have a wide range of pharmacological activities, including therapeutic effects against several diseases .

Photopolymerization Initiators

The compound can serve as an intermediate in the synthesis of materials that act as UV initiators. These are essential in photopolymerization processes, which have applications in 3D printing, coatings, and adhesives industries.

Organic Synthesis Methodology

In organic chemistry, “1-(Bromophenylmethyl)-4-chlorobenzene” can be used to develop new synthetic routes or improve existing ones for creating complex molecules, potentially leading to more efficient and greener chemical processes .

Biological Activity Studies

Research into the biological activity of indole derivatives, which can be synthesized using “1-(Bromophenylmethyl)-4-chlorobenzene,” helps in understanding their role in plant growth and development, as well as their therapeutic potential in medicine .

Future Directions

The future directions for research on 1-(Bromophenylmethyl)-4-chlorobenzene could involve exploring its potential biological activities, given that similar compounds have shown various biological effects . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name |

1-[bromo(phenyl)methyl]-4-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUGMNSVMMFEOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464147 |

Source

|

| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948-54-9 |

Source

|

| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

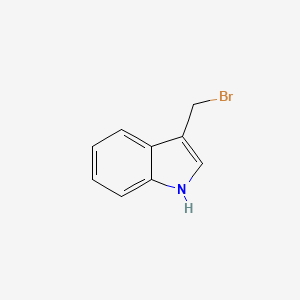

Q1: What is the role of 1-(bromophenylmethyl)-4-chlorobenzene in the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol?

A1: 1-(bromophenylmethyl)-4-chlorobenzene serves as a key starting material in the synthesis. [] The research paper describes how it reacts with 2-hydroxyethylpiperazine to produce the desired product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. This reaction was optimized for temperature, reaction time, and reactant ratios to achieve a high yield. []

Q2: What are the optimal reaction conditions for this synthesis?

A2: The study found that the best results were obtained when using a 1:1.10 molar ratio of 1-(bromophenylmethyl)-4-chlorobenzene to 2-hydroxyethylpiperazine. [] The reaction was carried out at 115°C for 4 hours, resulting in an 88.5% yield of the desired product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)